molecular formula C6H6BrNO2S B3022650 Methyl 2-bromo-5-methylthiazole-4-carboxylate CAS No. 56355-61-4

Methyl 2-bromo-5-methylthiazole-4-carboxylate

Cat. No. B3022650
Key on ui cas rn: 56355-61-4
M. Wt: 236.09 g/mol
InChI Key: YMKSUNUZQDIVIE-UHFFFAOYSA-N
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Patent
US08466176B2

Procedure details

To a stirred solution of methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate (2.89 g, 12.26 mmol, 1 eq.) in 120 ml dry THF cooled to 5° C., was added LiBH4 (2M in THF, 12.26 ml, 24.53 mmol, 2 eq.) followed by MeOH (0.994 ml, 24.53 mmol, 2 eq.). The reaction was allowed to warm to r.t. and was stirred for further 18 hrs. The reaction was quenched by addition of sat. aqueous NH4Cl and diluted with DCM. The aqueous layer was extracted with DCM, and the organic layers combined, dried over MgSO4 and concentrated. The residue was chromatographed on silica gel to (2-bromo-5-methyl-1,3-thiazol-4-yl)methanol (2.07 g, 77% yield) as a white solid.
Quantity
2.89 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
12.26 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.994 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([CH3:11])=[C:5]([C:7](OC)=[O:8])[N:6]=1.[Li+].[BH4-].CO>C1COCC1>[Br:1][C:2]1[S:3][C:4]([CH3:11])=[C:5]([CH2:7][OH:8])[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.89 g
Type
reactant
Smiles
BrC=1SC(=C(N1)C(=O)OC)C
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12.26 mL
Type
reactant
Smiles
[Li+].[BH4-]
Step Three
Name
Quantity
0.994 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for further 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of sat. aqueous NH4Cl
ADDITION
Type
ADDITION
Details
diluted with DCM
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1SC(=C(N1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.07 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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